Formamide-d3

Overview

Description

Formamide-d3, also known as N,N-dimethylthis compound, is an isotopically labeled formamide compound that is widely used in scientific research applications. It is a colorless, hygroscopic, and highly polar liquid that is commonly used as a solvent for organic compounds. This compound has been used for a variety of laboratory experiments, and it has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Cell Cycle Analysis Using Flow Cytometry

Formamide has been utilized in treating cells for analysis by flow cytometry, specifically for measuring telomere lengths. A novel application includes its use for cell cycle analysis, providing results equivalent or superior to traditional methods like alcohol, acetone, or detergent treatments. This advancement allows for better sample recovery and preservation of physical parameters, with the ability to store stained cells for extended periods before acquisition (Carbonari, 2016).

Solid Formamide Structure and Stability

Research on the structure and stability of solid formamide, especially its intermolecular binding, highlights the significance of hydrogen bonds and dispersion forces. This study provides insights into the crystal structure of formamide, contributing to our understanding of weak chemical interactions in solid states (Reckien & Bredow, 2011).

Catalysis in Chemical Synthesis

Formamide serves as an important solvent and intermediate in synthetic chemistry. For instance, a hydroxyapatite-stabilized, positively charged Ru-based catalyst can efficiently catalyze the formylation reaction of amines with CO for synthesizing formamide. This application demonstrates formamide's role in the production of N,N‐Dimethylformamide (DMF) and other chemical compounds (Jiao et al., 2021).

In Situ Hybridization in Molecular Biology

Formamide is used in in situ hybridization (ISH) for mRNA detection, improving the process by allowing for faster, safer, and more cost-effective methods. This application is significant in routine diagnostic practices, especially in tissue analysis and gene detection (Thomas et al., 1993).

Understanding Prebiotic Chemistry

In astrobiology, formamide plays a role in the formation of complex molecules essential for life, such as nucleobases. Studies show the impact of mineral phases as catalysts for its decomposition/polymerization, elucidating the formation of prebiotic molecules (Signorile et al., 2020).

Flow Cytometry for Cell Analysis

The application of formamide in flow cytometry extends beyond DNA content analysis. It is compatible with simultaneous detection of DNA content and surface phenotypes, quantification of replicating DNA, and measurement of cells with fractional DNA content. This advancement enables more versatile and efficient protocols in cell biology research (Radicchio et al., 2018).

Astrophysical and Chemical Research

Formamide's role in astrophysics and chemical reactions, like the hydrogen abstraction/addition tunneling reactions, provides insights into interstellar phenomena and the formation of complex biological molecules, thus contributing to our understanding of cosmic chemistry (Haupa et al., 2019).

DNA Duplex Stability Studies

Formamide's influence on DNA duplex stability is a critical area of research in molecular biology. Studies on its effects on the thermal stability of DNA duplexes on biochips inform our understanding of DNA behavior under different environmental conditions (Fuchs et al., 2010).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Formamide-d3 primarily targets RNA metabolism . The synthesis, processing, and function of coding and non-coding RNA molecules and their interacting proteins are the main focus of this compound’s action .

Mode of Action

This compound interacts with its targets by weakening RNA related processes . It likely does this by relaxing RNA secondary structures and/or RNA-protein interactions .

Biochemical Pathways

This compound affects the pathways involved in RNA metabolism . In a wild type background, splicing efficiency is decreased and R-loop formation is increased in the presence of formamide .

Pharmacokinetics

It’s known that this compound has a destabilizing effect on the helical state of dna . This could potentially impact its ADME properties and bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in splicing efficiency and an increase in R-loop formation . Additionally, this compound can cause remarkable morphology and cell cycle defects .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, formamide is a very stable molecule, and its decomposition in the prebiotic era is thought to be due to stressing environmental conditions such as thermal and light shocks, or surface-catalyzed processes

Biochemical Analysis

Biochemical Properties

Formamide-d3 plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with RNA-related processes. It has been observed to weaken RNA secondary structures and RNA-protein interactions, thereby affecting RNA metabolism . Additionally, this compound can influence the stability of DNA by lowering the melting temperatures of DNA helices, which is crucial in studies involving DNA denaturation and hybridization .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It has been shown to impact RNA metabolism significantly, leading to decreased splicing efficiency and increased R-loop formation in cells . These changes can influence cell signaling pathways, gene expression, and overall cellular metabolism. Furthermore, this compound can induce cell cycle defects and morphological changes in certain cell types, highlighting its potential as a tool for studying cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to destabilize non-covalent bonds within biomolecules. This destabilization is primarily due to its ionic solvent properties, which allow it to interfere with hydrogen bonding and other weak interactions . This compound can also participate in high-energy chemical reactions, leading to the formation of reactive radicals that further interact with biomolecules . These interactions can result in enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that this compound can lower the melting temperatures of DNA in a linear fashion, depending on its concentration . This property is utilized in various molecular biology protocols, such as fluorescence in situ hybridization (FISH), where this compound helps achieve lower denaturation temperatures and higher stringency conditions . The stability and degradation of this compound in laboratory settings are crucial for its consistent performance in experiments.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound in animal models are limited, it is known that formamide and its derivatives can exhibit toxic effects at high doses . These effects may include developmental toxicity and potential carcinogenicity, which necessitate careful consideration of dosage levels in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to RNA metabolism. It has been shown to preferentially target RNA-related processes, likely by relaxing RNA secondary structures and disrupting RNA-protein interactions . This targeting can affect various metabolic fluxes and metabolite levels within cells, providing insights into the regulation of RNA metabolism and related pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. As an ionic solvent, this compound can readily diffuse across cell membranes and interact with intracellular components . Its distribution within tissues is likely dependent on factors such as tissue permeability and the presence of specific transporters or binding proteins.

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with RNA and other biomolecules Its ability to disrupt RNA secondary structures and RNA-protein interactions suggests that it may localize to regions of active RNA metabolism, such as the nucleolus and cytoplasmic RNA granules

properties

IUPAC Name |

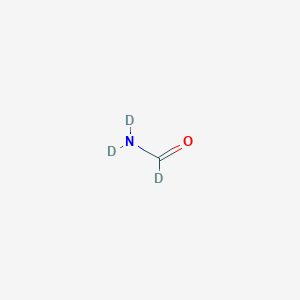

N,N,1-trideuterioformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNUHDYFZUAESO-AYQNKDEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

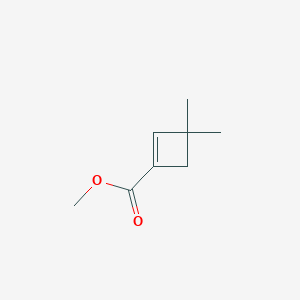

Canonical SMILES |

C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583854 | |

| Record name | (~2~H_3_)Formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.059 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

43380-64-9 | |

| Record name | Formamide-d3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43380-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_3_)Formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 43380-64-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)